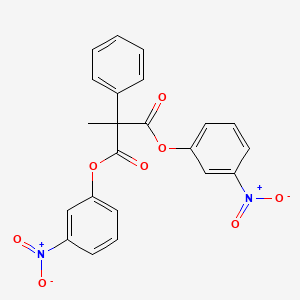
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide is a quaternary ammonium salt derived from imidazole. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. The process includes the following steps:
Alkylation: Imidazole is reacted with butyl iodide and tetradecyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods ensure the large-scale production of the compound while maintaining its quality.
Analyse Des Réactions Chimiques
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion. Common reagents include sodium hydroxide and potassium cyanide.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions. Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Complex Formation: The compound can form complexes with transition metals, which can be utilized in catalysis and material science.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mécanisme D'action
The mechanism by which 1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can intercalate into DNA, disrupting its structure and function .
Comparaison Avec Des Composés Similaires
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazole derivatives such as:
1,3-Dimethylimidazolium iodide: Similar in structure but with different alkyl groups, leading to variations in solubility and reactivity.
1-Butyl-3-methylimidazolium chloride: Another quaternary ammonium salt with chloride as the counterion, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific alkyl chain lengths and iodide counterion, which confer distinct physical and chemical properties.
Propriétés
Numéro CAS |
278603-16-0 |
|---|---|
Formule moléculaire |
C22H45IN2 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
1-butyl-2-methyl-3-tetradecyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C22H44N2.HI/c1-4-6-8-9-10-11-12-13-14-15-16-17-19-24-21-20-23(22(24)3)18-7-5-2;/h20-22H,4-19H2,1-3H3;1H |
Clé InChI |
VZWVJBKLPWKGQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN1C=C[NH+](C1C)CCCC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


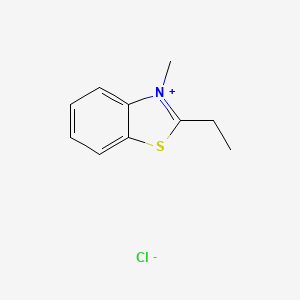
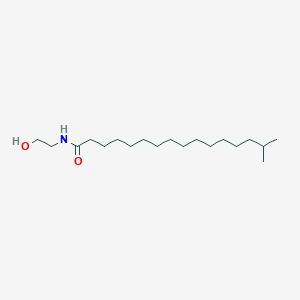
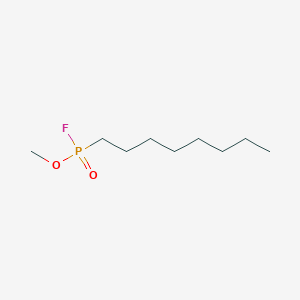
![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)
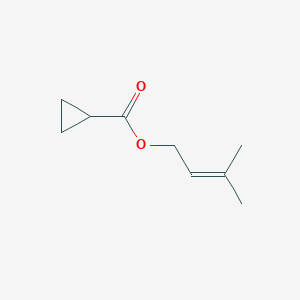
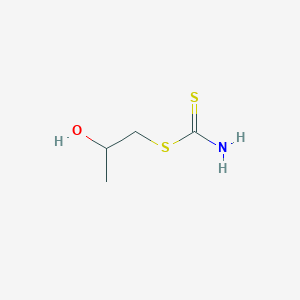
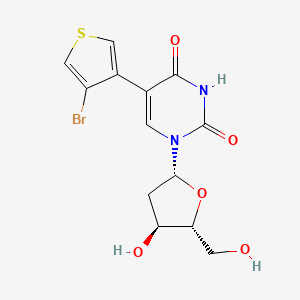
![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)
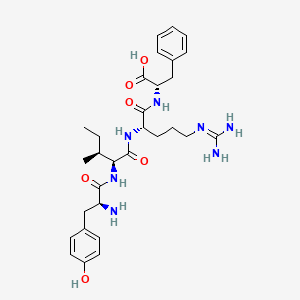
![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)



